Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 8-nitroimidazo[1,2-a]pyridine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyridine carboxylic acids: These compounds have a carboxylic acid group instead of an ester group, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of the nitro group and the ethyl ester group, which confer specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKKFCMWQRERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358509 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72721-23-4 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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